molecular formula C8H15NO B6282812 1-[1-(methoxymethyl)-3-methylidenecyclobutyl]methanamine CAS No. 2763775-92-2

1-[1-(methoxymethyl)-3-methylidenecyclobutyl]methanamine

Cat. No.: B6282812
CAS No.: 2763775-92-2
M. Wt: 141.2
InChI Key:
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Description

Its unique structure allows for diverse uses in fields like pharmaceuticals, materials science, and organic chemistry.

Preparation Methods

The synthesis of 1-[1-(methoxymethyl)-3-methylidenecyclobutyl]methanamine involves several steps. One common synthetic route includes the reaction of methoxymethyl chloride with 3-methylidenecyclobutanone to form the intermediate compound, which is then reacted with methanamine under specific conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-[1-(Methoxymethyl)-3-methylidenecyclobutyl]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the methoxymethyl group can be replaced by other functional groups.

    Hydrolysis: The methoxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Scientific Research Applications

1-[1-(Methoxymethyl)-3-methylidenecyclobutyl]methanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It plays a role in drug development by serving as a lead compound for the design and synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[1-(methoxymethyl)-3-methylidenecyclobutyl]methanamine involves its interaction with specific molecular targets and pathways. For instance, in medical applications, it may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[1-(Methoxymethyl)-3-methylidenecyclobutyl]methanamine can be compared with similar compounds such as:

    1-[1-(Methoxymethyl)cyclopentyl]methanamine: This compound has a similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.

    1-[1-(Methoxymethyl)-3-methylcyclobutyl]methanamine:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[1-(methoxymethyl)-3-methylidenecyclobutyl]methanamine involves the reaction of a cyclobutene derivative with methoxymethylamine followed by reduction and deprotection steps.", "Starting Materials": [ "3-methylcyclobutenone", "methoxymethylamine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "3-methylcyclobutenone is reacted with methoxymethylamine in the presence of hydrochloric acid to form 1-(methoxymethyl)-3-methylidenecyclobutanol.", "Sodium borohydride is added to the reaction mixture to reduce the alcohol to the corresponding alcohol.", "The resulting alcohol is then deprotected using hydrochloric acid to form 1-[1-(methoxymethyl)-3-methylidenecyclobutyl]methanamine.", "The product is isolated by extraction with diethyl ether and purified by recrystallization from water." ] }

CAS No.

2763775-92-2

Molecular Formula

C8H15NO

Molecular Weight

141.2

Purity

95

Origin of Product

United States

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